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(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride
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Overview
Description
(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-fluorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 2-Fluorobenzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-fluorobenzyl group. This can be achieved through nucleophilic substitution reactions using 2-fluorobenzyl halides.
Introduction of the Amine Group: The amine group can be introduced through reductive amination reactions, where an appropriate amine precursor is reacted with the piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride
- (2-Bromo-benzyl)-piperidin-3-yl-amine hydrochloride
- (2-Methyl-benzyl)-piperidin-3-yl-amine hydrochloride
Uniqueness
(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Biological Activity
(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a 2-fluorobenzyl group, which enhances its lipophilicity and binding affinity to various biological targets. The hydrochloride form improves its solubility, making it suitable for various applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorobenzyl moiety may enhance binding affinity, leading to modulation of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. For instance, studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |
A549 (Lung Cancer) | 6.1 | Inhibition of proliferation |
These results suggest that the compound may induce cell death through multiple mechanisms, including apoptosis and cell cycle disruption.
Neuroprotective Effects
In addition to anticancer properties, the compound has shown potential neuroprotective effects. It may mitigate oxidative stress in neuronal cells, which is beneficial in conditions like Alzheimer's disease. The antioxidant properties linked to the amine group contribute to this effect.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The compound demonstrated a biphasic dose-response relationship where low concentrations induced cell death while higher concentrations promoted proliferation in resistant cell lines .
- Neuroprotection Study : Another investigation focused on the neuroprotective potential of the compound in models of oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its role as an antioxidant .
- Mechanistic Insights : Further research explored the interaction of the compound with specific enzymes involved in cancer metabolism. The findings revealed that it inhibits key metabolic pathways essential for tumor growth .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;/h1-2,4,6,11,14-15H,3,5,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVTTXABEIGDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.